
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated benzene and isoquinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
Applications De Recherche Scientifique
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorine’s effects on biological activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine involves its interaction with various molecular targets and pathways. The fluorine atoms can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to alterations in cellular signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Fluoroisoquinoline: A simpler fluorinated isoquinoline with similar structural features.
3-(2-Fluoro-6-methylphenyl)isoquinoline: Lacks the additional fluorine atom at the 8-position.
8-Fluoro-3-(2-methylphenyl)isoquinolin-1-amine: Similar structure but without the second fluorine atom on the phenyl ring.
Uniqueness
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is unique due to the presence of two fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can lead to distinct electronic effects and steric interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H12F2N2 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
8-fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C16H12F2N2/c1-9-4-2-6-11(17)14(9)13-8-10-5-3-7-12(18)15(10)16(19)20-13/h2-8H,1H3,(H2,19,20) |
Clé InChI |
GROQQBLZCAHYIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)C2=NC(=C3C(=C2)C=CC=C3F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)
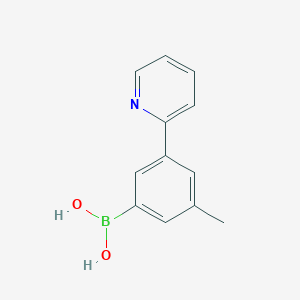
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
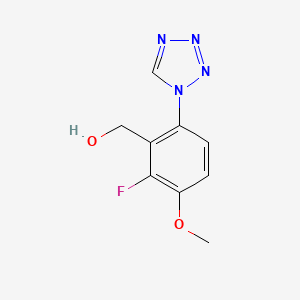

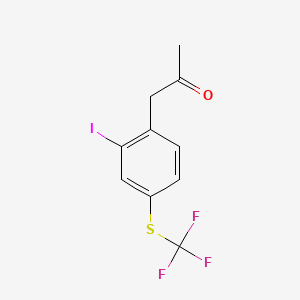
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
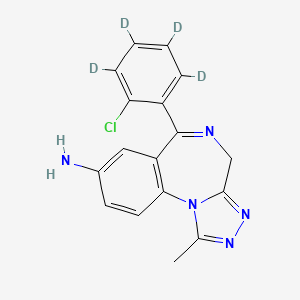

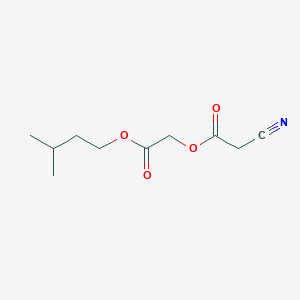

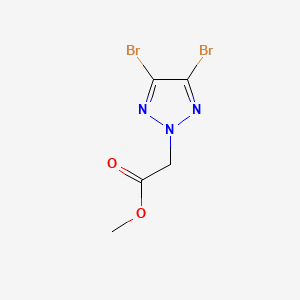
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
